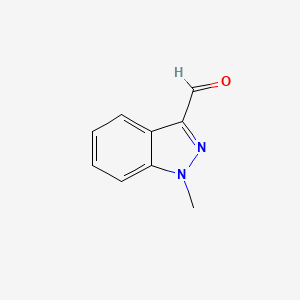

1-methyl-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDLGYCLCFKUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428164 | |

| Record name | 1-methyl-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4002-83-9 | |

| Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-indazole-3-carbaldehyde from Substituted Indoles

This technical guide provides a comprehensive overview of a two-step synthetic pathway for the preparation of 1-methyl-1H-indazole-3-carbaldehyde, commencing from readily available substituted indole precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and mechanistic insights.

The synthesis involves an initial ring expansion of a substituted indole to the corresponding 1H-indazole-3-carbaldehyde, followed by a selective N-methylation at the N1 position of the indazole ring.

Part 1: Synthesis of 1H-Indazole-3-carbaldehyde Derivatives from Substituted Indoles

The conversion of indoles to 1H-indazole-3-carbaldehydes can be effectively achieved through a nitrosative ring expansion.[1][2][3][4][5][6][7] This method is advantageous due to its mild conditions and applicability to a wide range of substituted indoles, including both electron-rich and electron-deficient systems.[1][4]

Reaction Pathway and Mechanism

The reaction proceeds via a multi-step mechanism beginning with the nitrosation of the indole at the C3 position to form an oxime intermediate.[1][5] This is followed by the addition of water, ring opening, and subsequent ring closure to yield the final 1H-indazole-3-carbaldehyde product.[1][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 1-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. The interpretation of its spectral data is crucial for confirming its structure and purity, which are essential for its application in the synthesis of various pharmaceutical compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-methyl-1H-indazole-3-carbaldehyde (CAS Number: 4002-83-9; Molecular Formula: C₉H₈N₂O; Molecular Weight: 160.17 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

A comprehensive search did not yield specific ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-methyl-1H-indazole-3-carbaldehyde. One source confirmed the structure using ¹H NMR (300 MHz, CDCl₃) but did not provide the detailed data.[3]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Specific IR absorption bands for 1-methyl-1H-indazole-3-carbaldehyde were not found in the performed searches.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data not available in search results |

While the molecular weight is confirmed, detailed mass spectrometry fragmentation data for 1-methyl-1H-indazole-3-carbaldehyde is not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for 1-methyl-1H-indazole-3-carbaldehyde are not explicitly described in the available search results. However, general procedures for the synthesis of related indazole-3-carboxaldehyde derivatives can provide insight into the likely analytical methods used.

A general procedure for the synthesis of indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole.[4] For instance, the synthesis of 7-methyl-1H-indazole-3-carboxaldehyde is achieved by reacting 7-methyl-indole with sodium nitrite in a mixture of deionized water and DMF, followed by the slow addition of hydrochloric acid.[4] The product is then extracted and purified.

General Analytical Conditions:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

-

IR Spectroscopy: IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a neat solid using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI) or electron ionization (EI) techniques. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and data interpretation of a synthesized compound like 1-methyl-1H-indazole-3-carbaldehyde.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Data Interpretation.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 4002-83-9 | 1-methyl-1H-indazole-3-carbaldehyde - Synblock [synblock.com]

- 3. 1-METHYL-1H-INDAZOLE-3-CARBALDEHYDE CAS#: 4002-83-9 [amp.chemicalbook.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

1H NMR and 13C NMR of 1-methyl-1H-indazole-3-carbaldehyde

An in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 1-methyl-1H-indazole-3-carbaldehyde provides crucial insights into its molecular structure and electronic environment. This technical guide offers a detailed examination of the ¹H and ¹³C NMR data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The structural elucidation of 1-methyl-1H-indazole-3-carbaldehyde is heavily reliant on the interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The data is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 8.24 | d | 8.1 |

| H-5 | 7.51 | t | 7.7 |

| H-6 | 7.39 | t | 7.5 |

| H-7 | 7.79 | d | 8.4 |

| CHO | 10.18 | s | - |

| N-CH₃ | 4.17 | s | - |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-3 | 143.5 |

| C-3a | 140.9 |

| C-4 | 122.2 |

| C-5 | 128.5 |

| C-6 | 124.0 |

| C-7 | 110.5 |

| C-7a | 121.8 |

| CHO | 186.2 |

| N-CH₃ | 35.5 |

Experimental Protocols

The NMR spectra were acquired using a standard protocol for the analysis of small organic molecules.

Sample Preparation: A sample of 1-methyl-1H-indazole-3-carbaldehyde was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation: The spectra were recorded on a Bruker Avance spectrometer, or an equivalent instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Data Acquisition:

-

¹H NMR: The spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of approximately 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) was used.

Structural Elucidation and Signal Assignment

The assignment of the NMR signals is based on established principles of chemical shifts, spin-spin coupling, and comparison with related structures.

¹H NMR Assignments

The downfield singlet at 10.18 ppm is characteristic of an aldehyde proton. The singlet at 4.17 ppm is assigned to the N-methyl group protons. The aromatic protons appear in the region of 7.39-8.24 ppm. The proton at the 4-position (H-4) is the most deshielded aromatic proton due to the anisotropic effect of the adjacent aldehyde group and the pyrazole ring, appearing as a doublet at 8.24 ppm. The proton at the 7-position (H-7) also appears as a doublet at 7.79 ppm. The protons at the 5 and 6-positions (H-5 and H-6) appear as triplets, integrating to one proton each.

¹³C NMR Assignments

The most downfield signal at 186.2 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The signal at 35.5 ppm corresponds to the N-methyl carbon. The aromatic and heterocyclic carbons resonate in the 110-145 ppm range. The assignments are based on theoretical calculations and comparison with the spectra of similar indazole derivatives.

Visualization of Molecular Connectivity

The following diagram illustrates the key through-bond correlations observed in the NMR spectra, which are fundamental to the structural assignment.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 1-methyl-1H-indazole-3-carbaldehyde. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quality control in drug discovery and development pipelines.

Molecular Profile

1-methyl-1H-indazole-3-carbaldehyde (C₉H₈N₂O) has a molecular weight of 160.17 g/mol .[2] Its structure, featuring a reactive aldehyde group on the indazole core, makes it a versatile precursor for a variety of chemical transformations.[1]

| Property | Value | Source |

| CAS Number | 4002-83-9 | [2][3] |

| Molecular Formula | C₉H₈N₂O | [2][3] |

| Molecular Weight | 160.17 g/mol | [2] |

| IUPAC Name | 1-methyl-1H-indazole-3-carbaldehyde | [3] |

| SMILES | O=CC1=NN(C)C2=C1C=CC=C2 | [2] |

Experimental Protocols

While specific experimental protocols for the mass spectrometry of 1-methyl-1H-indazole-3-carbaldehyde are not widely published, a general approach based on the analysis of related heterocyclic compounds can be employed. High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is a common and effective technique for such analyses.[4][5]

Sample Preparation:

-

Dissolve a small amount of 1-methyl-1H-indazole-3-carbaldehyde in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

Instrumentation and Data Acquisition (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice to ensure protonation of the analyte.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺, followed by product ion scans (tandem MS or MS/MS) of the parent ion to elucidate fragmentation patterns.

-

Collision Energy: A range of collision energies should be applied to obtain a comprehensive fragmentation spectrum.

-

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of 1-methyl-1H-indazole-3-carbaldehyde.

Predicted Mass Spectrum and Fragmentation Pattern

Key Predicted Fragments:

| m/z | Predicted Ion | Description |

| 161 | [M+H]⁺ | Protonated molecular ion |

| 160 | [M]⁺ | Molecular ion |

| 159 | [M-H]⁺ | Loss of a hydrogen radical |

| 132 | [M-CO]⁺ | Loss of carbon monoxide |

| 131 | [M-CHO]⁺ | Loss of the formyl radical |

| 117 | [C₈H₇N]⁺ | Further fragmentation |

| 104 | [C₇H₆N]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for 1-methyl-1H-indazole-3-carbaldehyde.

References

- 1. 1-Methyl-1H-indazole-3-carbaldehyde|CAS 4002-83-9 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 [sigmaaldrich.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Physicochemical Properties of 1-methyl-1H-indazole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indazole-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its structural motif, featuring a methylated indazole ring appended with a reactive aldehyde group, serves as a versatile scaffold for the synthesis of a diverse array of more complex molecules. Notably, this compound is a key precursor in the development of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The indazole core can act as a bioisostere of indole, capable of forming crucial hydrogen bonds within the hydrophobic pockets of proteins.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-1H-indazole-3-carbaldehyde, detailed experimental protocols for its synthesis and characterization, and an illustrative representation of its relevance in therapeutic signaling pathways.

Core Physicochemical Data

A summary of the key physicochemical properties of 1-methyl-1H-indazole-3-carbaldehyde is presented below. While experimental data for some properties are limited, calculated values and data from closely related analogs provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 4002-83-9 | |

| Physical Form | Solid | |

| Melting Point | No experimental data available. The related compound, 7-methyl-1H-indazole-3-carboxaldehyde, has a melting point of 172 °C.[2][3] | N/A |

| Boiling Point | No experimental data available. | N/A |

| Solubility | Qualitative prediction: Likely soluble in polar aprotic solvents like DMSO and DMF, with some solubility in alcohols, and low solubility in water. | N/A |

| pKa | No experimental data available. | N/A |

| LogP (calculated) | 1.3858 | [4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 1-methyl-1H-indazole-3-carbaldehyde.

Synthesis: Nitrosation of 1-methyl-1H-indole

A general and effective method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole derivative.[2][5] This protocol is adapted from established procedures for similar substrates.

Materials:

-

1-methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the cooled sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.

-

In a separate flask, dissolve 1-methyl-1H-indole (1 equivalent) in DMF.

-

Using a syringe pump, add the solution of 1-methyl-1H-indole to the cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the reaction temperature at 0 °C during the addition to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an appropriate time (e.g., 12 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a suitable eluent system such as petroleum ether/ethyl acetate, to afford pure 1-methyl-1H-indazole-3-carbaldehyde.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Apparatus: An FTIR spectrometer, often with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The IR spectrum is recorded, with absorption bands reported in wavenumbers (cm⁻¹). Key expected signals include C=O stretching for the aldehyde and C-H and C=C stretching for the aromatic rings.[2][3]

High-Resolution Mass Spectrometry (HRMS)

-

Apparatus: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Acquisition: The mass spectrum is acquired in either positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition.[2][3]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 1-methyl-1H-indazole-3-carbaldehyde.

Role in Kinase Inhibition Signaling Pathway

Derivatives of 1-methyl-1H-indazole-3-carbaldehyde are frequently investigated as kinase inhibitors. The following diagram illustrates a generalized signaling pathway where such an inhibitor might act.

Caption: Generalized kinase signaling pathway and point of inhibition.

References

- 1. 1-Methyl-1H-indazole-3-carbaldehyde|CAS 4002-83-9 [benchchem.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 1-methyl-1H-indazole-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indazole-3-carbaldehyde is a heterocyclic aldehyde with a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the known physicochemical properties of 1-methyl-1H-indazole-3-carbaldehyde is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 4002-83-9 | [1] |

| Storage Temperature | 2-8°C in an inert atmosphere |

Solubility Data

As of the latest literature review, specific quantitative solubility data for 1-methyl-1H-indazole-3-carbaldehyde in a range of organic solvents is not publicly available. The table below reflects this current data gap.

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | Polar Protic | Data Not Available | - |

| Ethanol | Polar Protic | Data Not Available | - |

| Isopropanol | Polar Protic | Data Not Available | - |

| Acetone | Polar Aprotic | Data Not Available | - |

| Acetonitrile | Polar Aprotic | Data Not Available | - |

| Dichloromethane | Halogenated | Data Not Available | - |

| Ethyl Acetate | Ester | Data Not Available | - |

| Toluene | Aromatic Hydrocarbon | Data Not Available | - |

| Heptane | Aliphatic Hydrocarbon | Data Not Available | - |

Note: The absence of data highlights an opportunity for further research to characterize this important synthetic intermediate fully.

Insights into the qualitative solubility of 1-methyl-1H-indazole-3-carbaldehyde can be drawn from published synthetic and purification procedures. For instance, the synthesis of various 1H-indazole-3-carboxaldehyde derivatives often involves the use of Dimethylformamide (DMF) as a solvent for the reaction and ethyl acetate (EtOAc) for extraction from aqueous solutions.[2] Purification is commonly achieved through column chromatography using solvent systems such as petroleum ether/EtOAc or CH₂Cl₂/EtOAc.[2] This suggests that the compound is likely soluble in polar aprotic solvents like DMF and moderately polar solvents such as ethyl acetate and dichloromethane. Its solubility in nonpolar solvents like petroleum ether is likely lower, as it is used as an eluent component in chromatography.

Experimental Protocol for Solubility Determination

For researchers wishing to determine the solubility of 1-methyl-1H-indazole-3-carbaldehyde, the following is a detailed experimental protocol based on the widely accepted shake-flask method.[4]

To determine the saturation solubility of 1-methyl-1H-indazole-3-carbaldehyde in various organic solvents at a controlled temperature.

-

1-methyl-1H-indazole-3-carbaldehyde (purity ≥97%)[1]

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Preparation of Solvent: Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of scintillation vials.

-

Addition of Solute: Add an excess amount of 1-methyl-1H-indazole-3-carbaldehyde to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution by HPLC or UV-Vis spectrophotometry to determine the concentration of 1-methyl-1H-indazole-3-carbaldehyde.

-

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the amount of solute and the volume of the solvent.

Caption: Workflow for determining the solubility of 1-methyl-1H-indazole-3-carbaldehyde.

Synthesis and Relevance to Solubility

1-methyl-1H-indazole-3-carbaldehyde is a derivative of 1H-indazole-3-carboxaldehyde. The synthesis of the parent compound and its derivatives often involves the nitrosation of indoles in a slightly acidic environment.[2][3] This process highlights the compound's stability under these conditions and provides clues about its solubility characteristics, as mentioned in section 3.2.

The synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles is a key transformation in medicinal chemistry.[2] The general pathway involves the reaction of an indole with a nitrosating agent, followed by rearrangement to form the indazole ring.

Caption: General synthesis pathway for 1H-indazole-3-carboxaldehyde derivatives.

Conclusion

While quantitative data on the solubility of 1-methyl-1H-indazole-3-carbaldehyde in organic solvents is currently lacking in the public domain, this guide provides a framework for understanding its likely solubility behavior and a detailed protocol for its experimental determination. The information presented here is intended to assist researchers, scientists, and drug development professionals in their work with this important chemical intermediate. Further research into the solubility of this compound would be a valuable contribution to the field.

References

- 1. chemscene.com [chemscene.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to 1-methyl-1H-indazole-3-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. This document outlines its alternative names, chemical properties, and a detailed experimental protocol for the synthesis of the parent indazole-3-carbaldehyde scaffold. Furthermore, a representative workflow illustrates its application in the synthesis of kinase inhibitors, a significant area of its utility in drug discovery.

Alternative Names and Identifiers

The compound 1-methyl-1H-indazole-3-carbaldehyde is known by several alternative names and identifiers, which are crucial for accurate literature and database searches.

| Identifier Type | Value |

| IUPAC Name | 1-methyl-1H-indazole-3-carbaldehyde[1] |

| CAS Registry Number | 4002-83-9 |

| Synonym | 3-Formyl-1-methyl-1H-indazole[2] |

Quantitative Chemical Data

The following table summarizes key quantitative data for 1-methyl-1H-indazole-3-carbaldehyde, compiled from various chemical suppliers.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Purity | Typically ≥97% or ≥98% |

| Physical Form | Solid[1] |

| Storage Temperature | Inert atmosphere, 2-8°C[1] |

Experimental Protocols

While a specific protocol for the direct synthesis of 1-methyl-1H-indazole-3-carbaldehyde via Vilsmeier-Haack reaction on 1-methyl-1H-indazole was not explicitly detailed in the immediate search results, a highly relevant and detailed procedure for the synthesis of various 1H-indazole-3-carboxaldehyde derivatives from indoles via nitrosation is provided below. This method highlights a general strategy for accessing the indazole-3-carbaldehyde core structure.[3][4]

General Procedure for the Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives via Nitrosation of Indoles [4]

This procedure is optimized for the conversion of both electron-rich and electron-deficient indoles into their corresponding 1H-indazole-3-carboxaldehydes.[3][4]

Materials and Reagents:

-

Substituted Indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2 N aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Petroleum Ether

-

Silica Gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a flask maintained at 0°C under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. To this solution, slowly add 2 N aqueous hydrochloric acid (2.7 equivalents). Stir the resulting mixture for 10 minutes at 0°C.[4]

-

Addition of Indole: Prepare a solution of the starting indole (1 equivalent) in DMF. Add this solution dropwise to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump. The slow addition is crucial to minimize the formation of dimeric side products.[4]

-

Reaction Progression: After the addition is complete, the reaction is stirred for a specified time, which is dependent on the specific indole substrate. For many substrates, stirring is continued for 2 hours at room temperature, followed by heating at 50°C for 3 hours.[3]

-

Work-up: Upon completion of the reaction, extract the mixture three times with ethyl acetate. Wash the combined organic layers three times with water and then with brine. Dry the organic layer over magnesium sulfate and concentrate it under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to obtain the pure 1H-indazole-3-carboxaldehyde derivative.[3]

Visualizations: Diagrams and Workflows

Given that 1-methyl-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of kinase inhibitors, the following diagram illustrates a generalized experimental workflow for this application.[3][5][6]

The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles like indazoles.[7][8][9][10]

References

- 1. 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 1-Methyl-1H-indazole-3-carbaldehyde|CAS 4002-83-9 [benchchem.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

CAS number and molecular structure of 1-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, spectroscopic data, and its application as a versatile precursor in the development of pharmacologically active compounds, particularly protein kinase inhibitors.

Core Compound Identification and Properties

1-Methyl-1H-indazole-3-carbaldehyde is a derivative of indazole, a bicyclic aromatic heterocycle that is considered a bioisostere of indole. The indazole nucleus is a privileged scaffold found in numerous approved drugs due to its ability to form critical hydrogen bonds within the hydrophobic pockets of proteins.[1] The aldehyde functional group at the 3-position serves as a versatile chemical handle for further molecular elaboration.

Table 1: Chemical and Physical Properties of 1-Methyl-1H-indazole-3-carbaldehyde

| Property | Value | Source(s) |

| CAS Number | 4002-83-9 | [2] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| IUPAC Name | 1-methyl-1H-indazole-3-carbaldehyde | [3] |

| Synonyms | 3-Formyl-1-methyl-1H-indazole | [2] |

| SMILES | O=CC1=NN(C)C2=C1C=CC=C2 | [2] |

| Physical Form | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |

| logP (calculated) | 1.3858 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data (Predicted)

While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally related compounds, including 1-methyl-1H-indazole and various substituted 1H-indazole-3-carbaldehydes.[1][4]

Table 2: Predicted Spectroscopic Data for 1-Methyl-1H-indazole-3-carbaldehyde

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.3 (s, 1H, -CHO), ~8.2-8.3 (d, 1H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.1 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~187 (-CHO), ~145 (C), ~141 (C), ~128 (CH), ~124 (CH), ~122 (C), ~121 (CH), ~110 (CH), ~35 (N-CH₃). |

| Infrared (IR) | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1680-1700 (C=O stretch), ~1600, ~1480 (Ar C=C). |

| Mass Spectrometry (ESI-MS) | m/z: 161.07 [M+H]⁺, 183.05 [M+Na]⁺. |

Synthesis and Experimental Protocols

The synthesis of 1-methyl-1H-indazole-3-carbaldehyde is most commonly achieved via the formylation of 1-methyl-1H-indazole. The Vilsmeier-Haack reaction is a standard and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a representative procedure for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde from 1-methyl-1H-indazole.

Materials and Reagents:

-

1-Methyl-1H-indazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 1-methyl-1H-indazole (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 1-methyl-1H-indazole-3-carbaldehyde.

Applications in Drug Discovery

The aldehyde functionality of 1-methyl-1H-indazole-3-carbaldehyde makes it an excellent electrophile for constructing more complex molecular architectures. It is a key starting material for a variety of C-C and C-N bond-forming reactions.

Precursor to Kinase Inhibitors

Indazole-3-carboxaldehydes are valuable intermediates for synthesizing 3-substituted indazoles, which are core components of many kinase inhibitors.[1] A common synthetic strategy involves a condensation reaction, such as a Knoevenagel or Wittig reaction, at the aldehyde to install a side chain that can interact with the hinge region of a protein kinase.[7] For example, the marketed drug Axitinib, a potent VEGFR inhibitor, features a vinyl-pyridine moiety at the 3-position of the indazole core, which can be conceptually installed via such a condensation reaction.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of 1-methyl-1H-indazole-3-carbaldehyde with an active methylene compound, such as malononitrile, to form an α,β-unsaturated product.[8]

Materials and Reagents:

-

1-Methyl-1H-indazole-3-carbaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring for the consumption of the aldehyde by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold deionized water to induce precipitation.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the (1-methyl-1H-indazol-3-yl)methylene)malononitrile product.

Relevance to Biological Signaling Pathways

Derivatives of the indazole scaffold are prominent in the development of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The vascular endothelial growth factor receptor (VEGFR) signaling pathway is a critical driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Many indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFR tyrosine kinases.[9] By blocking the ATP-binding site of the kinase, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation, survival, and migration. The synthesis of such inhibitors often relies on building blocks like 1-methyl-1H-indazole-3-carbaldehyde to construct the required pharmacophore.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]

The Aldehyde Moiety of 1-Methyl-1H-indazole-3-carbaldehyde: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide on the Fundamental Reactivity of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, primarily owing to the versatile reactivity of its aldehyde group. This technical guide provides a comprehensive overview of the fundamental chemical transformations of this aldehyde functionality, including oxidation, reduction, and carbon-carbon bond-forming reactions such as Knoevenagel condensation and Wittig reactions. Detailed experimental protocols for these key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide delves into the significance of these reactions in the synthesis of bioactive molecules, with a particular focus on the mechanism of action of kinase inhibitors like Pazopanib and Axitinib, which are derived from the indazole scaffold. Signaling pathway diagrams generated using the DOT language illustrate the molecular targets of these therapeutic agents, offering insights for future drug design and development.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the indole nucleus and participate in crucial hydrogen bonding interactions within the active sites of various enzymes. The introduction of a methyl group at the N1 position and a formyl group at the C3 position, as in 1-methyl-1H-indazole-3-carbaldehyde, provides a stable and highly versatile intermediate for the synthesis of a diverse array of pharmaceutical agents.[1] The aldehyde group, in particular, serves as a reactive handle for a multitude of chemical modifications, allowing for the systematic exploration of the chemical space around the indazole core to optimize pharmacological activity. This guide focuses on the fundamental reactivity of this aldehyde group, providing a technical resource for chemists and pharmacologists engaged in the development of novel therapeutics.

Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde

The most common and efficient method for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde involves the methylation of 1H-indazole-3-carbaldehyde. The parent aldehyde can be synthesized from indole via nitrosation and rearrangement.[2][3]

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde from 1H-Indazole-3-carbaldehyde

A solution of 1H-indazole-3-carbaldehyde (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base, typically sodium hydride (NaH, 1.1 eq), at 0 °C to form the corresponding sodium salt. After the cessation of hydrogen evolution, a methylating agent, such as methyl iodide (CH3I, 1.2 eq), is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-indazole-3-carbaldehyde.

Fundamental Reactivity of the Aldehyde Group

The aldehyde group in 1-methyl-1H-indazole-3-carbaldehyde is susceptible to a range of chemical transformations, making it a valuable synthon in organic synthesis. The principal reactions include oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidation to 1-Methyl-1H-indazole-3-carboxylic acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amide and ester derivatives. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation using Potassium Permanganate

To a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water, potassium permanganate (KMnO4, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the purple color of the permanganate disappears. The reaction is then quenched by the addition of a saturated solution of sodium sulfite. The manganese dioxide precipitate is filtered off, and the filtrate is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield 1-methyl-1H-indazole-3-carboxylic acid.[4]

Reduction to (1-Methyl-1H-indazol-3-yl)methanol

Reduction of the aldehyde furnishes the corresponding primary alcohol, which can be used in etherification and esterification reactions, or as a precursor for halogenation.

Experimental Protocol: Reduction using Sodium Borohydride

To a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH4, 1.5 eq) is added portion-wise.[5] The reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (1-methyl-1H-indazol-3-yl)methanol, which can be further purified by crystallization or column chromatography.[6][7][8]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems by reacting the aldehyde with active methylene compounds. These products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of a base such as piperidine or triethylamine in a solvent like ethanol or acetonitrile is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to afford (E)-2-((1-methyl-1H-indazol-3-yl)methylene)malononitrile.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes with control over the double bond position. The reaction of 1-methyl-1H-indazole-3-carbaldehyde with various phosphorus ylides can lead to a wide range of vinyl-substituted indazoles.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, a strong base such as n-butyllithium is added dropwise to generate the ylide. The resulting deep red solution is stirred for 30 minutes, after which a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired alkene.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions of the aldehyde group in indazole-3-carbaldehyde derivatives. While specific data for the 1-methyl derivative is not always available in the literature, the presented data for analogous compounds provide a reliable indication of expected outcomes.

Table 1: Oxidation of Indazole-3-carbaldehydes

| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 7-Methyl-1H-indazole-3-carbaldehyde | NaClO2, NaH2PO4 | t-BuOH/H2O | RT | - | >80 | [4] |

| 1H-Indazole-3-carbaldehyde | KMnO4 | Acetone/H2O | 0 - RT | - | - | [4] |

Table 2: Reduction of Indazole-3-carbaldehydes

| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1H-Indazole-3-carbaldehyde | NaBH4 | Methanol | 0 - RT | 1-2 | High | [5] |

Table 3: Knoevenagel Condensation of Indazole-3-carbaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1H-Indazole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | RT | - | - | [2] |

| Substituted Benzaldehydes | Malononitrile | GaCl3 | Solvent-free | RT | 1-2 min | 90-95 |

Table 4: Wittig Reaction of Indazole-3-carbaldehydes

| Aldehyde | Phosphorus Ylide | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1H-Indazole-3-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux | 24h | - | [2] |

Application in Drug Development: Targeting Kinase Signaling Pathways

The synthetic versatility of the aldehyde group in 1-methyl-1H-indazole-3-carbaldehyde has been extensively exploited in the development of potent kinase inhibitors. Two notable examples are Pazopanib and Axitinib, which are used in cancer therapy. These drugs function by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. By blocking these receptors, Pazopanib inhibits tumor growth and angiogenesis.

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3. Its high affinity and selectivity for these receptors lead to a strong anti-angiogenic effect.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by indazole-derived kinase inhibitors.

Caption: VEGFR Signaling Pathway and its inhibition by Pazopanib/Axitinib.

Caption: PDGFR Signaling Pathway and its inhibition by Pazopanib.

Conclusion

The aldehyde group of 1-methyl-1H-indazole-3-carbaldehyde is a remarkably versatile functional group that provides a gateway to a vast chemical space of potential therapeutic agents. Its reactivity in oxidation, reduction, and carbon-carbon bond-forming reactions allows for the facile synthesis of diverse libraries of indazole derivatives. The successful development of kinase inhibitors such as Pazopanib and Axitinib underscores the importance of this chemical scaffold and the strategic manipulation of its aldehyde functionality. This technical guide serves as a foundational resource for researchers in the field, offering detailed protocols, comparative data, and mechanistic insights to facilitate the design and synthesis of the next generation of indazole-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note and Detailed Protocol for Knoevenagel Condensation with 1-methyl-1H-indazole-3-carbaldehyde

Abstract

This document provides a comprehensive protocol for the Knoevenagel condensation of 1-methyl-1H-indazole-3-carbaldehyde with an active methylene compound, exemplified by malononitrile. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the preparation of α,β-unsaturated compounds which are valuable intermediates in medicinal chemistry and materials science.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, data presentation, and a visual representation of the experimental workflow.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a conjugated enone or a related α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2][4] Piperidine is a commonly used and efficient catalyst for this transformation.[6][7][8][9]

1-methyl-1H-indazole-3-carbaldehyde is a versatile building block in medicinal chemistry, serving as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors.[10] Its reaction via Knoevenagel condensation provides access to a diverse range of 3-substituted indazole derivatives.[10][11] This protocol details a reliable method for the synthesis of (E)-2-(1-methyl-1H-indazol-3-yl)methylene)malononitrile.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantities and molar equivalents for the Knoevenagel condensation of 1-methyl-1H-indazole-3-carbaldehyde with malononitrile.

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Molar Equivalents |

| 1-methyl-1H-indazole-3-carbaldehyde | 160.17 | 160 | 1.0 | 1.0 |

| Malononitrile | 66.06 | 66 | 1.0 | 1.0 |

| Piperidine (catalyst) | 85.15 | ~8.5 (2 drops) | ~0.1 | 0.1 |

| Ethanol (solvent) | 46.07 | 10 mL | - | - |

| Product | ||||

| (E)-2-((1-methyl-1H-indazol-3-yl)methylene)malononitrile | 208.22 | ~187 (90% yield) | 0.9 | - |

Experimental Protocol

4.1. Materials and Equipment

-

1-methyl-1H-indazole-3-carbaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol (absolute)

-

Round-bottom flask (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

4.2. Procedure

-

Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-methyl-1H-indazole-3-carbaldehyde (160 mg) and 1.0 mmol of malononitrile (66 mg) in 10 mL of absolute ethanol.[12]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 2-3 drops).[12]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In many cases, the product will begin to precipitate out of the solution as a solid.[12]

-

Reaction Completion and Product Isolation: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), cool the reaction mixture in an ice bath to maximize precipitation.[12]

-

Filtration: Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product with a small amount of ice-cold ethanol to remove any unreacted starting materials and catalyst.[12]

-

Drying: Dry the purified product under vacuum or in a desiccator to obtain the final product.

4.3. Characterization

The structure and purity of the synthesized (E)-2-((1-methyl-1H-indazol-3-yl)methylene)malononitrile can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

References

- 1. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

- 8. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. 1-Methyl-1H-indazole-3-carbaldehyde|CAS 4002-83-9 [benchchem.com]

- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse amine scaffolds is a cornerstone of modern drug discovery and development. The indazole nucleus, in particular, is a privileged scaffold found in numerous biologically active compounds. This document provides detailed application notes and protocols for the synthesis of a variety of secondary and tertiary amines via the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde. This method offers a robust and versatile route to novel amine derivatives with potential therapeutic applications. The protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for the reductive amination of heteroaromatic aldehydes.

Reaction Principle

Reductive amination is a powerful two-step process, often performed in a single pot, for the formation of carbon-nitrogen bonds. The reaction commences with the nucleophilic attack of an amine on the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion, which is subsequently reduced by a hydride source to yield the final amine product. Sodium triacetoxyborohydride is particularly effective as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.

Experimental Overview

The following sections detail the experimental protocols for the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde with a range of primary and secondary amines. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established procedures for heteroaromatic aldehydes and are expected to be highly applicable.[1][2]

Diagram of the Experimental Workflow

Caption: Workflow for the one-pot reductive amination of 1-methyl-1H-indazole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde with various amines. The data is compiled from general procedures for similar heteroaromatic aldehydes and serves as a guideline for optimization.[1][2]

| Entry | Amine | Amine (equiv.) | NaBH(OAc)₃ (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 1.1 | 1.2 | DCE | 25 | 6-12 | 85-95 |

| 2 | Aniline | 1.1 | 1.2 | DCE | 25 | 8-16 | 70-85 |

| 3 | Cyclohexylamine | 1.1 | 1.2 | THF | 25 | 6-12 | 80-90 |

| 4 | Morpholine | 1.1 | 1.2 | DCE | 25 | 4-8 | 90-98 |

| 5 | Piperidine | 1.1 | 1.2 | THF | 25 | 4-8 | 90-98 |

| 6 | N-Methylbenzylamine | 1.1 | 1.2 | DCE | 25 | 6-12 | 85-95 |

Note: DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran. Reaction times and yields are estimates and may vary depending on the specific substrate and reaction scale.

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Primary Amines

This protocol describes a general one-pot procedure for the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

-

1-Methyl-1H-indazole-3-carbaldehyde

-

Primary amine (e.g., benzylamine, aniline, cyclohexylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 equiv.) in anhydrous DCE (0.2 M) in a round-bottom flask, add the primary amine (1.1 equiv.).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2 equiv.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (1-methyl-1H-indazol-3-yl)methanamine.

Protocol 2: General Procedure for Reductive Amination with Secondary Amines

This protocol outlines a general one-pot procedure for the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde with a secondary amine.

Materials:

-

1-Methyl-1H-indazole-3-carbaldehyde

-

Secondary amine (e.g., morpholine, piperidine, N-methylbenzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 equiv.) and the secondary amine (1.1 equiv.) in anhydrous DCE (0.2 M).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add sodium triacetoxyborohydride (1.2 equiv.) to the reaction mixture in one portion.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

After the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to quench the reaction.

-

Perform an aqueous work-up by extracting the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key chemical transformations and relationships in the reductive amination process.

Caption: Mechanism of reductive amination of 1-methyl-1H-indazole-3-carbaldehyde.

Conclusion

The reductive amination of 1-methyl-1H-indazole-3-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of novel secondary and tertiary amines. The mild reaction conditions, broad substrate scope, and high yields make this protocol particularly attractive for applications in medicinal chemistry and drug development. The detailed procedures and guidelines provided in this document should enable researchers to successfully synthesize and explore the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1-methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from 1-methyl-1H-indazole-3-carbaldehyde. This scaffold serves as a versatile starting material for developing potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. The protocols outlined below are based on established methodologies in medicinal chemistry and chemical biology.

Introduction to 1-methyl-1H-indazole-3-carbaldehyde in Kinase Inhibitor Synthesis

The indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines, enabling it to effectively compete for the ATP-binding site of kinases.[1] The nitrogen atoms within the indazole ring act as crucial hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase active site.[1] Specifically, 1-methyl-1H-indazole-3-carbaldehyde is a key intermediate for generating diverse libraries of 3-substituted indazole derivatives.[2][3][4] This aldehyde functionality allows for a wide range of chemical transformations, paving the way for the synthesis of inhibitors against various kinase targets, including Polo-like kinase 4 (PLK4), Apoptosis signal-regulating kinase 1 (ASK1), and p21-activated kinase 1 (PAK1).[5][6][7][8][9][10][11][12]

Kinase Targets and Therapeutic Potential

Derivatives of the 1-methyl-1H-indazole-3-carbaldehyde scaffold have shown significant inhibitory activity against several important kinase targets:

-

Polo-like kinase 4 (PLK4): A critical regulator of centriole duplication, PLK4 is a promising therapeutic target in oncology due to its overexpression in various cancers.[5][6][13][14][15][16][17][18] Inhibition of PLK4 can lead to mitotic defects and cell death in cancer cells.[5][14]

-

Apoptosis signal-regulating kinase 1 (ASK1): A member of the mitogen-activated protein kinase (MAPK) signaling pathway, ASK1 is involved in cellular stress responses and apoptosis.[7][12] ASK1 inhibitors are being explored for the treatment of inflammatory diseases.[7][12]

-

p21-activated kinase 1 (PAK1): Aberrant activation of PAK1 is linked to tumor progression, making it an attractive target for anticancer drug discovery.[8][9][10][11] PAK1 inhibitors can suppress tumor cell migration and invasion.[8][9][10][11]

Data Summary: Potency of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency of various indazole derivatives against their respective kinase targets and cancer cell lines.

Table 1: Inhibitory Activity against Kinase Targets

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| CFI-400945 | PLK4 | 2.8 | [17] |

| Axitinib | PLK4 | 6.5 | [17] |

| Compound 24j | PLK4 | 0.2 | [5] |

| Compound C05 | PLK4 | < 0.1 | [6][13][15][16] |

| Compound K22 | PLK4 | 0.1 | [17][18] |

| Compound 15 | ASK1 | N/A | [7][12] |

| Compound 30l | PAK1 | 9.8 | [8][9][10][11] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 24j | MCF-7 | Breast Cancer | 0.36 | [5] |

| Compound 24j | BT474 | Breast Cancer | 1.35 | [5] |

| Compound 24j | MDA-MB-231 | Breast Cancer | 2.88 | [5] |

| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [13][15][16] |

| Compound C05 | MCF-7 | Breast Cancer | 0.979 | [6][13][15][16] |

| Compound C05 | H460 | Non-small cell lung cancer | 1.679 | [6][13][15][16] |

| Compound K22 | MCF-7 | Breast Cancer | 1.3 | [17][18] |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

Experimental Protocols

Protocol 1: General Synthesis of a Kinase Inhibitor from 1-methyl-1H-indazole-3-carbaldehyde (Illustrative Example)

This protocol describes a general two-step process involving a condensation reaction followed by reduction to synthesize a hypothetical kinase inhibitor.

Step 1: Knoevenagel Condensation

-

To a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add the active methylene compound (e.g., a substituted cyanoacetate or malononitrile, 1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Alkene and Nitrile/Ester

-

Dissolve the product from Step 1 in a suitable solvent like methanol or tetrahydrofuran (THF).

-

Add a reducing agent, such as sodium borohydride (for ester reduction) or a catalyst like Palladium on carbon (for alkene and nitrile reduction) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water or a mild acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or recrystallization.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.

-

Kinase Reaction:

-